molecular formula CCl3NO2 B1668804 Trichloronitromethane CAS No. 76-06-2

Trichloronitromethane

Cat. No. B1668804
CAS RN: 76-06-2
M. Wt: 164.37 g/mol
InChI Key: LFHISGNCFUNFFM-UHFFFAOYSA-N
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Description

Trichloronitromethane, also known as Chloropicrin, is a chemical compound with the formula CCl3NO2 and a molecular weight of 164.375 . It is used in various applications such as a broad-spectrum antimicrobial, fungicide, herbicide, insecticide, and nematicide .


Synthesis Analysis

Trichloronitromethane was discovered in 1848 by Scottish chemist John Stenhouse. It is prepared by the reaction of sodium hypochlorite with picric acid . Today, it is manufactured by the reaction of nitromethane with sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of Trichloronitromethane is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The presence of nitrite in the UV 365 irradiation process accelerates the degradation of bisphenol A (BPA), while slightly inhibiting the degradation of BPA in the UV 365 /chlorine process .


Physical And Chemical Properties Analysis

Trichloronitromethane is a colorless liquid with a boiling point of 112 °C and a density of 1.657 g/mL at 25 °C . It is miscible with acetone, benzene, carbon disulfide, carbon tetrachloride, ether, and methanol .

Scientific Research Applications

Disinfection By-Products in Drinking Water

  • Formation and Analysis : Trichloronitromethane (TCNM) forms as a by-product during drinking water disinfection processes. Researchers have explored its analytical techniques, formation mechanisms, and influencing factors. This research is crucial for addressing TCNM contamination in drinking water and adhering to stringent water quality standards (Luo Jinfeng, 2013).

  • Cytotoxicity and Genotoxicity : Investigations into the cytotoxicity and genotoxicity of halonitromethanes, including TCNM, in mammalian cells have been conducted. The studies are focused on understanding the health implications of these by-products found in treated drinking water (Plewa et al., 2004).

Molecular Structure Analysis

  • Gas-Phase Electron Diffraction : The molecular structure of TCNM has been studied using gas-phase electron diffraction and theoretical calculations. These studies contribute to a better understanding of the chemical properties of TCNM (Shen et al., 2007).

Environmental Impact and Treatment

  • UV/Chlorine Treatment : Research has been conducted on the formation of TCNM from organic compounds in ammonia-containing water treated by UV/chlorine processes. This is significant for managing TCNM levels in treated water sources (Zhou et al., 2020).

  • Effect of Combined Treatments : Studies have also focused on the effects of combined low-pressure ultraviolet irradiation and free chlorination on TCNM formation from various precursors. Such research is essential for optimizing water treatment processes to minimize TCNM formation (Deng et al., 2014).

  • Chlorination/Chloramination Process : TCNM formation during chlorination and chloramination of various organic nitrogen compounds has been studied, providing insights into how different water treatment processes affect TCNM levels (Yang et al., 2012).

Safety And Hazards

Trichloronitromethane is extremely toxic and irritating to skin, eyes, and lungs. It is suspected of causing cancer . The permissible exposure limit is TWA 0.1 ppm .

Future Directions

The impact of nitrite on the formation of Trichloronitromethane during the UV-LED 365 /chlorine process is worth noting . Synthetic biology approaches are being developed to use P450-based reagents for bioremediation .

properties

IUPAC Name

trichloro(nitro)methane
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InChI

InChI=1S/CCl3NO2/c2-1(3,4)5(6)7
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InChI Key

LFHISGNCFUNFFM-UHFFFAOYSA-N
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Canonical SMILES

C([N+](=O)[O-])(Cl)(Cl)Cl
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Molecular Formula

CCl3NO2
Record name CHLOROPICRIN
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DSSTOX Substance ID

DTXSID0020315
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Molecular Weight

164.37 g/mol
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Physical Description

Chloropicrin appears as a slightly oily colorless to yellow liquid with a strong irritating odor. Noncombustible. Denser than water. Vapors are poisonous by inhalation and irritate eyes, nose, and throat., Colorless to faint-yellow, oily liquid with an intensely irritating odor. [pesticide] [NIOSH], SLIGHTLY OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C at 757 mm Hg, 112 °C
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, e.g. acetone, benzene, ethanol, methanol, carbon disulfide, diethyl ether, carbon tetrachloride, Miscible with absolute alcohol; soluble in ether, Miscible with acetic acid, 0.19 g/100 ml H2O at 20 °C, For more Solubility (Complete) data for CHLOROPICRIN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.64 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6448 at 20 °C/4 °C; 1.6483 at 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

5.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.7 (air = 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

16.9 mmHg at 68 °F ; 40 mmHg at 92.8 °F (NTP, 1992), 24.0 [mmHg], 3.2 kPa (24 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 2.7
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Product Name

Chloropicrin

Color/Form

Slightly oily liquid, Faint yellow liquid., Colorless liquid, Colorless to faint-yellow, oily liquid.

CAS RN

76-06-2
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Melting Point

-92.6 °F (NTP, 1992), -64 °C (-69.2 °C corr), -64 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichloronitromethane
Reactant of Route 2
Trichloronitromethane

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